9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
Beschreibung
This compound belongs to the tetrazoloquinazolinone class, characterized by a fused tetrazole and quinazolinone scaffold. The structure includes two methoxyphenyl substituents: a 3-methoxy group on the tetrazole ring and a 4-methoxy group on the quinazolinone moiety. These substituents influence electronic properties (e.g., electron-donating effects) and solubility.
Eigenschaften
IUPAC Name |
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-16-8-6-13(7-9-16)15-11-18-20(19(28)12-15)21(27-22(23-18)24-25-26-27)14-4-3-5-17(10-14)30-2/h3-10,15,21H,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKFQGURHVMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=CC=C5)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of 2-aminobenzamide with an aldehyde under acidic or basic conditions. This reaction forms the quinazolinone ring system.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an azide or nitrile, under thermal or catalytic conditions.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the tetrazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids, bases, or solvents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and its analogs:
Table 1: Comparative Analysis of Tetrazolo-/Triazoloquinazolinone Derivatives
| Compound Name | Substituents | Heterocycle Type | Synthesis Method | Key Properties/Findings | References |
|---|---|---|---|---|---|
| Target Compound | 3-Methoxyphenyl, 4-Methoxyphenyl | Tetrazolo | Likely via p-TSA-catalyzed condensation* | High polarity due to methoxy groups; synthesis efficiency unknown | [4] |
| 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one | 4-Methoxyphenyl, Phenyl | Triazolo | Not specified | Reduced steric hindrance vs. tetrazolo analogs | [3] |
| 9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one | 4-Chlorophenyl | Tetrazolo | p-TSA, 80°C, 10 minutes | Electron-withdrawing Cl may enhance stability | [4] |
| 9-(4-Ethoxy-3-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | 4-Ethoxy-3-methoxyphenyl, Phenyl | Triazolo | Not specified | Ethoxy group increases lipophilicity | [5] |
| 6-(4-Methoxyphenyl)-9-(4-methoxyphenylmethylene)-1,7,8,9-tetrahydrocyclopenta[5,6]-pyrido[2,3-d][1,2,3,4]tetrazolo[4,5-a]pyrimidin-5(H)-one | Cyclopenta-fused, 4-Methoxyphenyl | Tetrazolo | Nitrous acid treatment, followed by reduction | IR: CO stretch at 1702 cm⁻¹; reducible to amino derivative | [6] |
| 6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | Dimethyl, Phenyl | Triazolo | Not specified | Dimethyl groups enhance lipophilicity | [9] |
*Inferred from analogous synthesis in .
Key Observations :
Triazolo derivatives (e.g., and ) may offer synthetic advantages due to milder reaction conditions .
Substituent Effects :
- Methoxy groups (target compound) improve solubility but may reduce metabolic stability compared to chloro () or trifluoromethyl () groups .
- Bulky substituents (e.g., cyclopenta ring in ) introduce steric hindrance, possibly limiting conformational flexibility .
p-TSA-catalyzed methods () are rapid (10 minutes) but require optimization for methoxy-substituted derivatives .
Spectroscopic Features: IR spectra of tetrazoloquinazolinones (e.g., ) show characteristic carbonyl stretches (~1700 cm⁻¹), aiding structural confirmation .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Methoxy groups in the target compound may enhance solubility for CNS-targeting applications, whereas chloro/fluoro analogs () could improve membrane permeability .
- Catalyst Optimization: Adopting the NGPU catalyst () for tetrazoloquinazolinone synthesis could improve yields and reduce reaction times .
Biologische Aktivität
The compound 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is part of the tetrazoloquinazoline class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrazole ring fused to a quinazoline core. The presence of methoxy groups enhances its solubility and potential biological interactions. The IUPAC name is 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one.
Anticancer Properties
Research indicates that 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Mechanisms of Action : The compound interferes with DNA synthesis and inhibits specific enzymes critical for cancer cell survival. This action is crucial in targeting rapidly dividing cells typical in tumors.
- Case Studies : In one study conducted by the National Cancer Institute (NCI), the compound was tested against 60 different cancer cell lines. Results showed promising antineoplastic activity across multiple types of cancers including leukemia and breast cancer .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the methoxy groups can enhance or diminish biological activity. For instance:
- Replacement of methoxy with other functional groups has been explored to optimize potency.
- The presence of multiple aromatic rings contributes to increased interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions which allow for efficient production with high yields. These methods are advantageous as they reduce the number of steps required compared to traditional synthetic routes.
Data Table: Biological Activity Summary
| Activity | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer (MDA-MB-468) | < 10 µM | Inhibition of DNA synthesis |
| Non-Small Cell Lung Cancer | < 15 µM | Enzyme inhibition | |
| Colon Cancer | < 12 µM | Induction of apoptosis | |
| CNS Cancer | < 20 µM | Disruption of mitotic processes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)tetrazoloquinazolin-8-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anilines with carbonyl precursors, followed by tetrazole ring formation via [3+2] cycloaddition. Key steps include:
- Precursor preparation : Use 3-methoxyphenyl and 4-methoxyphenyl-substituted amines and ketones.
- Cyclization : Employ sodium azide and ammonium chloride in refluxing ethanol for tetrazole ring closure .
- Optimization : Reaction temperature (80–100°C) and solvent polarity (DMF or ethanol) critically affect yield (reported 60–85%) and purity. Microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify methoxy groups (δ 3.7–3.9 ppm for OCH) and tetrazole proton environments (δ 8.1–8.3 ppm). NOESY confirms spatial proximity of substituents .
- X-ray diffraction : Resolves fused ring system geometry and validates substituent positions. Example: Similar tetrazoloquinazolines show dihedral angles of 15–25° between phenyl and core rings .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 463.5 .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays against HeLa, MCF-7, and A549 cell lines (IC values < 20 μM reported for analogs ).
- Antimicrobial screening : Broth microdilution for Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MICs compared to standard drugs .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition at 1–10 μM ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize derivatives with halogen (Cl, F) or nitro groups at the 3-/4-methoxyphenyl positions to modulate lipophilicity (logP) and target binding .
- Bioisosteric replacement : Replace tetrazole with triazole or oxadiazole to assess ring flexibility impact .
- Data analysis : Use QSAR models correlating electronic (Hammett σ) and steric (Taft E) parameters with IC values. Example: Methoxy groups enhance π-π stacking with kinase active sites .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Source validation : Compare assay conditions (e.g., cell line passage number, serum concentration). For instance, antitumor activity discrepancies may arise from hypoxia vs. normoxia conditions .
- Metabolic stability : Test compound stability in liver microsomes; rapid degradation (t < 30 min) may explain false negatives in prolonged assays .
- Orthogonal assays : Confirm kinase inhibition via Western blot (e.g., p-EGFR levels) if initial ATPase assays are inconclusive .
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?
- Methodology :
- Target selection : Prioritize proteins with known quinazoline interactions (e.g., EGFR, PARP-1). Use PDB structures (e.g., 1M17 for EGFR) .
- Docking protocols : Glide SP/XP scoring with OPLS4 force field. Key interactions:
- Methoxy groups form H-bonds with Thr830 (EGFR).
- Tetrazole nitrogen coordinates Mg in ATP-binding pockets .
- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Lys721 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
